Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Description

Chemical Nomenclature and Structural Classification

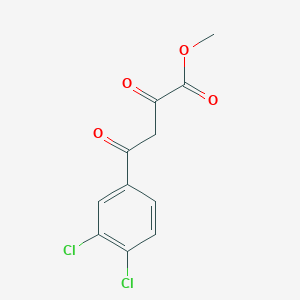

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is officially registered under the Chemical Abstracts Service number 374679-63-7, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes "4-(3,4-dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester," which emphasizes the ester functionality derived from the corresponding carboxylic acid.

From a structural classification perspective, this compound belongs to the broader category of organic esters, specifically within the subcategory of dioxobutanoates. The molecular structure features a central dioxobutanoate chain with a methyl ester terminus and a dichlorophenyl substituent at the 4-position. The presence of two ketone groups at positions 2 and 4 of the butanoate chain, combined with the dichlorophenyl moiety, places this compound within the specialized class of aromatic beta-diketone esters.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is "COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl," which encodes the complete molecular connectivity. The International Chemical Identifier string "InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3" provides a standardized representation of the compound's structure and stereochemistry.

Historical Context and Research Significance

The compound this compound was first documented in chemical databases in 2005, with its initial creation date recorded as July 19, 2005, in the PubChem database. The most recent modification to its database entry occurred on May 24, 2025, indicating ongoing research interest and potential updates to its chemical or biological property data. This timeline suggests that the compound has been subject to continuous scientific investigation for approximately two decades.

The research significance of this compound extends beyond its fundamental chemical properties. The compound has been classified as a "Protein Degrader Building Block," indicating its potential utility in the development of targeted protein degradation technologies. This classification suggests its relevance to contemporary pharmaceutical research, particularly in the field of proteolysis-targeting chimeras and related therapeutic modalities.

The compound's structural similarity to other biologically active dioxobutanoate derivatives has attracted attention from researchers investigating benzodioxole-related compounds and their diverse biological activities. Studies on related structures, such as methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, have demonstrated the potential for such compounds to exhibit significant biological activities, including enzyme inhibition and receptor modulation. This broader context of dioxobutanoate research provides a foundation for understanding the potential applications and significance of this compound.

Molecular Formula and Key Physical Properties

This compound possesses the molecular formula C₁₁H₈Cl₂O₄, indicating a composition of eleven carbon atoms, eight hydrogen atoms, two chlorine atoms, and four oxygen atoms. The molecular weight has been consistently reported across multiple sources as approximately 275.08 to 275.09 grams per mole, with minor variations attributed to different calculation methods and precision levels.

The compound exhibits distinct physical properties that are characteristic of its structural class. The melting point has been determined to range from 127 to 129 degrees Celsius, indicating a relatively stable crystalline form at room temperature. The boiling point varies depending on the measurement conditions, with reports of 386.2 degrees Celsius at 760 millimeters of mercury pressure and an alternative measurement of 423.0 ± 40.0 degrees Celsius at the same pressure. These variations may reflect differences in purity or measurement methodology.

The density of this compound has been measured at 1.4 ± 0.1 grams per cubic centimeter, indicating that the compound is significantly denser than water. This property is consistent with the presence of two chlorine atoms, which contribute substantial atomic mass to the molecular structure. The flash point has been determined to be 181.3 ± 26.3 degrees Celsius, indicating that the compound requires significant thermal energy to produce sufficient vapor for ignition.

Additional physical properties include a vapor pressure of 0.0 ± 1.0 millimeters of mercury at 25 degrees Celsius, suggesting minimal volatility at room temperature. The index of refraction has been measured at 1.546, which provides information about the compound's optical properties and can be useful for identification and purity assessment. The compound exists as a solid under standard conditions, with recommended storage temperatures between 2 and 8 degrees Celsius to maintain stability.

The topological polar surface area has been calculated as 60.4 square angstroms, which provides insight into the compound's potential for membrane permeability and molecular interactions. The logarithm of the partition coefficient (LogP) has been determined as 2.30830 to 2.40, indicating moderate lipophilicity that may influence its solubility characteristics and biological distribution properties.

Properties

IUPAC Name |

methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHLTIOERAWZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377211 | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374679-63-7 | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected β-Diketone Esters

Key Observations:

Substituent Position : The position of chlorine atoms significantly influences reactivity and biological activity. For instance, 3,4-dichloro derivatives exhibit distinct electronic effects compared to 2,4-dichloro isomers, altering their suitability for specific cyclization reactions .

Ester Group: Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl analogues. Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, for example, has enhanced lipid solubility but poses greater safety risks (e.g., acute toxicity) .

Reactivity: β-Diketones with dual ketone groups (e.g., this compound) are more reactive toward nucleophiles like hydrazines, enabling efficient synthesis of pyridazinones and triazoles .

Biological Activity

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C₁₁H₈Cl₂O₄

- Molecular Weight : 275.09 g/mol

- Melting Point : 127-129°C

- Density : 1.4 g/cm³

- Boiling Point : 423°C at 760 mmHg

- Flash Point : 181.3°C

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been documented, emphasizing its accessibility for research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

- Tested Bacteria :

- Escherichia coli

- Pseudomonas aeruginosa

- Bacillus subtilis

- Staphylococcus aureus

The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. Its structural features suggest interactions with biological targets involved in inflammatory pathways. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, it has been noted to interact with enzymes involved in the metabolism of signaling molecules within inflammatory pathways .

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers evaluated the disc diffusion method to test the antimicrobial activity of this compound against various bacterial strains. The results showed a significant zone of inhibition compared to control groups, indicating strong antibacterial properties . -

Inflammation Model :

In a controlled in vitro model of inflammation, the compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines, suggesting a robust anti-inflammatory effect .

Applications

This compound has several notable applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing biologically active compounds.

- Agricultural Chemistry : The compound is utilized as a herbicide to control unwanted plant growth.

- Material Science : It is incorporated into specialty polymers to enhance durability and performance.

- Environmental Studies : Used in assessing chemical pollutants' impact on ecosystems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, and how can yield be optimized?

- Methodological Answer : A common approach involves converting 4-(3,4-dichlorophenyl)-4-oxobutanoic acid to its acyl chloride intermediate using (COCl)₂ in dichloromethane, followed by esterification with methanol. Reaction optimization includes controlling stoichiometry (1:1.2 acid-to-thionyl chloride ratio) and maintaining anhydrous conditions to prevent hydrolysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for singlet δ ~3.8 ppm (ester methyl group) and aromatic protons δ ~7.2–7.8 ppm (3,4-dichlorophenyl).

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (diketone).

- HPLC : Use a C18 column (ACN/water, 60:40) to confirm retention time (~8.2 min) and purity. Reference standards (e.g., USP/EP impurities) ensure accurate quantification .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation <2% at 4°C in inert atmosphere (N₂) over 6 months. Hydrolysis risks increase in humid environments (>60% RH), with diketone moieties prone to hydration. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diketone group in nucleophilic addition reactions?

- Methodological Answer : The 2,4-dioxobutanoate moiety undergoes regioselective nucleophilic attack at the γ-ketone due to steric hindrance at the β-position. Computational studies (DFT) reveal a lower activation energy (~15 kcal/mol) for γ-attack, supported by LUMO localization. Experimental validation via trapping with Grignard reagents (e.g., MeMgBr) confirms γ-selectivity (>90%) .

Q. How can contradictory HPLC impurity profiles from different synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from residual solvents or isomeric byproducts (e.g., α/γ-keto esters). Use orthogonal methods:

- GC-MS : Detect volatile impurities (e.g., dichloromethane, thionyl chloride residues).

- Chiral HPLC : Resolve enantiomeric impurities (e.g., using Chiralpak AD-H column, heptane/IPA 85:15).

- Reference Data : Compare impurity RRTs against pharmacopeial standards (Table 1, ):

| Impurity | RRT (%) | Response Limit |

|---|---|---|

| Isomer A | 0.88 | 0.94% |

| Isomer B | 0.95 | 0.92% |

Q. What computational strategies predict the compound’s metabolic pathways in biological systems?

- Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with CYP450 isoform binding affinity analysis. The dichlorophenyl group shows high affinity for CYP3A4 (ΔG ≈ -9.2 kcal/mol), predicting hydroxylation at the meta position. Validate via in vitro microsomal assays (LC-MS/MS detection) .

Data-Driven Research Considerations

Q. How to design a stability-indicating assay for forced degradation studies?

- Methodological Answer : Subject the compound to stress conditions (acid/base, oxidation, thermal), then analyze using:

- HPLC-DAD : Monitor degradation products at 254 nm.

- Mass Spec : Identify fragments (e.g., m/z 285 [M+H]+ for hydrolyzed acid).

- Acceptance Criteria : ≥90% main peak recovery after 48h under 0.1M HCl .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.